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Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of
kidney function over time. A growing body of evidence suggests a pathological role for elevated
serum uric acid (sUA), or hyperuricemia, in the progression of CKD. Hyperuricemia can lead to
renal inflammation, endothelial dysfunction, and fibrosis. Lingdolinurad (also known as ABP-
671) is a novel, selective uric acid transporter 1 (URAT1) inhibitor.[1][2] By blocking URATL1 in
the proximal tubules of the kidneys, Lingdolinurad reduces the reabsorption of uric acid,
thereby lowering sUA levels.[1] While primarily investigated for the treatment of gout, the
mechanism of action of Lingdolinurad holds significant promise for its therapeutic application
in mitigating the progression of CKD.

These application notes provide a comprehensive overview of the current understanding of
Lingdolinurad's application in CKD research, including available clinical data, and detailed
protocols for preclinical evaluation in relevant animal models.

Mechanism of Action in the Context of CKD

Uric acid is not merely a byproduct of purine metabolism; it can actively contribute to renal
damage. Upon entering renal tubular cells, partly via URAT1, uric acid can trigger a cascade of
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inflammatory responses. One of the key pathways implicated is the activation of nuclear factor-
kappa B (NF-kB), a central regulator of inflammation. Activated NF-kB upregulates the
expression of pro-inflammatory cytokines and chemokines, such as TNF-a and MCP-1, leading
to the recruitment of inflammatory cells into the kidney tissue and perpetuating a cycle of
inflammation and fibrosis.

Lingdolinurad, by selectively inhibiting URAT1, is hypothesized to mitigate these detrimental
effects by reducing the intracellular concentration of uric acid in renal tubular cells. This, in turn,
is expected to dampen the inflammatory response and slow the progression of renal fibrosis.
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Figure 1: Proposed Mechanism of Lingdolinurad in Mitigating Uric Acid-Induced Renal Injury.

Clinical Data in Patients with Renal Impairment

While extensive data on Lingdolinurad in a dedicated CKD cohort is still emerging, preliminary
studies in patients with varying degrees of renal function have provided promising results.

Phase 1 Study in Participants with Chronic Kidney
Disease

A Phase 1, open-label study was conducted to evaluate the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of a single 2.0 mg oral dose of
Lingdolinurad in 22 participants with normal kidney function, mild CKD, and moderate CKD.[1]

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of a Single 2.0 mg Dose of
Lingdolinurad in Participants with Varying Renal Function[1]
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Normal Kidney . Moderate CKD
Parameter . Mild CKD (n=6)
Function (n=10) (n=6)
AUC Increase (vs.
119% 167%
Normal)
Cmax Increase (vs. o
Similar 119%
Normal)
Mean Change in sUA
-2.375 (1.185) -1.550 (1.091) -2.233 (0.819)

at 24h (mg/dL) (SD)

The study concluded that Lingdolinurad was generally safe and well-tolerated in participants
with normal kidney function and CKD.[1] No dose adjustment was deemed necessary to
achieve comparable uric acid clearance in the cohorts studied when treated with 2 mg once
daily.[1]

Phase 2a Study in Gout Patients with Renal Impairment

A Phase 2a dose-escalating study of Lingdolinurad for chronic gout enrolled 45 patients,
including those with mild to moderate renal impairment.[3]

Table 2: Efficacy of Lingdolinurad in a Phase 2a Study Including Patients with Mild to
Moderate Renal Impairment[3]

Dose Group % of Patients with sUA < 6 mg/dL
1 85.7% (of those who reached the target of 5
m
g mg/dL)
2mg-12 mg All patients

Higher doses of Lingdolinurad reduced sUA levels to below 4 mg/dL in many patients, and the
drug was found to be generally safe and well-tolerated.[3] Based on these results, patients with
mild to moderate renal impairment will be enrolled in future Phase 3 trials.[3]

Preclinical Evaluation Protocols
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The following are detailed protocols for inducing and evaluating the effects of Lingdolinurad in
established rodent models of Chronic Kidney Disease.

5/6 Nephrectomy (Ablation/Infarction) Model of CKD

This model is considered a gold standard for studying progressive renal failure due to a
reduction in renal mass.[4]
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Figure 2: Experimental Workflow for the 5/6 Nephrectomy Model.
Methodology:
e Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
e Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

e Surgical Procedure (Two-Step):

o Step 1 (2/3 Nephrectomy of Left Kidney): A flank incision is made to expose the left kidney.
Two of the three branches of the renal artery are ligated, or the upper and lower poles of
the kidney are surgically resected, removing approximately two-thirds of the kidney mass.
[5][6] Hemostasis is achieved with electrocautery or hemostatic sponges.[5] The incision is
then sutured.

o Step 2 (Right Nephrectomy): One week after the first surgery, a flank incision is made on
the right side, and the entire right kidney is removed after ligating the renal artery and vein.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://biomedpharmajournal.org/vol16no3/a-review-on-animal-models-of-chronic-kidney-disease-an-update/
https://www.benchchem.com/product/b12391523?utm_src=pdf-body-img
https://bio-protocol.org/exchange/minidetail?id=10147525&type=30
https://www.jove.com/t/55825/a-mouse-56th-nephrectomy-model-that-induces-experimental-uremic
https://bio-protocol.org/exchange/minidetail?id=10147525&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

[6]
o Sham Control: Animals undergo the same surgical procedures (flank incisions and kidney

manipulation) without ligation or resection.

o Lingdolinurad Administration: Following a recovery and CKD development period (typically
4-12 weeks), animals are randomized to receive Lingdolinurad (at various doses, e.g., 1-10
mg/kg/day) or vehicle orally for a specified duration (e.g., 4-8 weeks).

o Assessment of Renal Function and Fibrosis:

o Serum and Urine Analysis: Blood and urine are collected at baseline and at the end of the
study to measure serum creatinine, blood urea nitrogen (BUN), and urinary protein
excretion.

o Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin.
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's
trichrome or Sirius red for collagen deposition (fibrosis), and periodic acid-Schiff (PAS) for
glomerulosclerosis.

o Immunohistochemistry: Staining for markers of fibrosis (e.g., a-smooth muscle actin,
fibronectin) and inflammation (e.g., F4/80 for macrophages).

Unilateral Ureteral Obstruction (UUO) Model of Renal
Fibrosis

The UUO model is a rapid and reproducible method for studying tubulointerstitial fibrosis.[7][8]

Methodology:

Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (150-200 g).

Anesthesia: As described for the 5/6 nephrectomy model.

Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The
ureter is then completely ligated at two points with 4-0 silk suture.[9]

Sham Control: The left ureter is exposed but not ligated.[8]
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e Lingdolinurad Administration: Treatment with Lingdolinurad or vehicle can commence pre-
or post-surgery and continue for the duration of the study (typically 7-14 days).

» Endpoint Analysis: The obstructed (left) kidney is harvested for histological and molecular
analysis as described above. The contralateral (right) kidney can serve as an internal control.

Adenine-Induced Model of CKD

This is a non-surgical model that induces CKD through the formation of 2,8-dihydroxyadenine
crystals in the renal tubules, leading to chronic inflammation and fibrosis.[10]

Methodology:

Animals: Male C57BL/6 mice or Wistar rats.[11]

e Induction: Adenine is mixed with the chow (e.g., 0.2% w/w for mice, 0.75% w/w for rats) or
administered daily by oral gavage (e.g., 50 mg/kg for mice) for 3-4 weeks.[10][11][12]

o Control Group: Animals receive a normal diet or vehicle.

e Lingdolinurad Administration: Lingdolinurad or vehicle is co-administered with the adenine
diet/gavage or started after a defined period of adenine administration.

o Assessment: Renal function and fibrosis are assessed as described for the surgical models.

In Vitro Evaluation of Lingdolinurad

Cell-based Uric Acid Uptake Assay:

This assay is crucial for determining the in vitro potency (IC50) of Lingdolinurad on the
URAT1 transporter.

Methodology:

e Cell Line: Human embryonic kidney (HEK-293) cells stably transfected to express human
URAT1 (hURAT1).[13]

e Procedure:
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o Plate hURAT1-expressing HEK-293 cells in a 96-well plate.
o Wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

o Incubate the cells with varying concentrations of Lingdolinurad for a short period (e.g.,
10-30 minutes).

o Add a solution containing radio-labeled [14C]-uric acid and continue the incubation.
o Stop the uptake by washing the cells with ice-cold buffer.

o Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

o Data Analysis: Calculate the percent inhibition of uric acid uptake at each concentration of

Lingdolinurad and determine the IC50 value.

Conclusion

Lingdolinurad presents a promising therapeutic strategy for patients with CKD, particularly
those with concurrent hyperuricemia. Its targeted mechanism of inhibiting URAT1 directly
addresses a key contributor to renal inflammation and fibrosis. The provided clinical data,
though preliminary in the context of CKD, demonstrates a favorable safety and efficacy profile
in patients with renal impairment. The detailed preclinical protocols offer a robust framework for
further investigation into the nephroprotective effects of Lingdolinurad, paving the way for
future clinical trials in the CKD population. Further research is warranted to fully elucidate the
long-term benefits of Lingdolinurad on renal outcomes in patients with Chronic Kidney

Disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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